molecular formula C27H19NO5 B11412820 6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412820
M. Wt: 437.4 g/mol
InChI Key: YTVSJUVLOWDMSA-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a benzofuran moiety with a chromene core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.

    Introduction of the Chromene Moiety: The chromene core is introduced via a condensation reaction between the benzofuran derivative and a suitable chromene precursor, such as 4-hydroxycoumarin.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene-benzofuran intermediate and an appropriate amine, such as 6-methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Halogenated derivatives, nitro compounds, and sulfonated derivatives.

Scientific Research Applications

6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide: shares structural similarities with other benzofuran and chromene derivatives, such as:

Uniqueness

  • The unique combination of the benzofuran and chromene cores in this compound imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H19NO5

Molecular Weight

437.4 g/mol

IUPAC Name

6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H19NO5/c1-15-7-10-17(11-8-15)25(30)26-24(18-5-3-4-6-21(18)33-26)28-27(31)23-14-20(29)19-13-16(2)9-12-22(19)32-23/h3-14H,1-2H3,(H,28,31)

InChI Key

YTVSJUVLOWDMSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)C

Origin of Product

United States

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